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Compound of Interest

Compound Name: Ethyl 4-Ethoxy-3-nitrobenzoate

CAS No.: 937625-32-6

Cat. No.: B1627190 Get Quote

PubChem CID: 16637487 | CAS: 937625-32-6

PART 1: EXECUTIVE SUMMARY
Ethyl 4-ethoxy-3-nitrobenzoate is a specialized aromatic ester widely utilized as a

pharmaceutical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Structurally, it

consists of a benzoate core substituted with an ethoxy group at the para position and a nitro

group at the meta position relative to the ester functionality.

Its primary industrial value lies in its role as a precursor to Ethyl 3-amino-4-ethoxybenzoate.

This reduced derivative is a critical building block for the quinazoline pharmacophore found in

blockbuster EGFR inhibitors such as Erlotinib and Gefitinib. The compound balances the

electron-donating properties of the ethoxy group with the electron-withdrawing nitro group,

making it a versatile electrophile in nucleophilic aromatic substitutions and a stable precursor

for reduction reactions.
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Parameter Value Source

IUPAC Name Ethyl 4-ethoxy-3-nitrobenzoate PubChem

Common Name
4-Ethoxy-3-nitrobenzoic acid

ethyl ester
Chemical Vendors

CAS Number 937625-32-6 CAS Registry

PubChem CID 16637487 PubChem

Molecular Formula C₁₁H₁₃NO₅ PubChem

SMILES
CCOC1=C(C=C(C=C1)C(=O)

OCC)[O-]
PubChem

InChI Key
OFGXEABLPOGFPA-

UHFFFAOYSA-N
PubChem

Physicochemical Properties
Property Value Context

Molecular Weight 239.22 g/mol Stoichiometry

Physical State Solid (Crystalline Powder) Standard Conditions

Color Light yellow to yellow Nitro-aromatic characteristic

Melting Point 78–82 °C (Predicted) Solid-state characterization

Boiling Point 385.6 ± 22.0 °C at 760 mmHg (Predicted)

LogP (Octanol/Water) 2.33 Lipophilicity metric

H-Bond Donors 0 Structural Feature

H-Bond Acceptors 5 Structural Feature
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The synthesis of Ethyl 4-ethoxy-3-nitrobenzoate is typically achieved through two primary

routes. The choice depends on the starting material availability (Acid vs. Ester).

Route A (Nitration): Direct nitration of Ethyl 4-ethoxybenzoate. The ethoxy group is a strong

ortho/para director. Since the para position is blocked by the ester, the nitro group is directed

exclusively to the ortho position (C3), yielding the target regioselectively.

Route B (Esterification): Fischer esterification of 4-Ethoxy-3-nitrobenzoic acid using ethanol

and an acid catalyst (e.g., H₂SO₄ or Thionyl Chloride). This route is preferred when high

purity is required, as it avoids isomer separation.

Reaction Workflow Diagram (Graphviz)
The following diagram illustrates the synthetic logic from the precursor to the final

pharmaceutical application.
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Figure 1: Synthetic pathway from 4-ethoxybenzoic acid to the amino-ester precursor for

quinazoline drugs.

PART 4: EXPERIMENTAL PROTOCOL
Objective: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate via Acid-Catalyzed Esterification

(Route B). Scale: Laboratory (10 mmol).

Reagents & Equipment
Precursor: 4-Ethoxy-3-nitrobenzoic acid (2.11 g, 10 mmol).

Solvent/Reactant: Absolute Ethanol (20 mL).
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Catalyst: Thionyl Chloride (SOCl₂) (1.5 mL) or Conc. H₂SO₄ (0.5 mL).

Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Ice bath.

Step-by-Step Methodology
Activation: In a fume hood, charge the round-bottom flask with 4-Ethoxy-3-nitrobenzoic acid

(2.11 g).

Solvation: Add Absolute Ethanol (20 mL) to create a suspension.

Catalyst Addition:

Option 1 (SOCl₂): Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 10

minutes. (Generates HCl in situ; highly exothermic).

Option 2 (H₂SO₄): Add concentrated Sulfuric Acid dropwise at room temperature.

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours. Monitor reaction

progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting acid spot should

disappear.

Work-up:

Cool the mixture to room temperature.

Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

Pour the residue into Ice Water (50 mL) and stir vigorously. The ester should precipitate as

a pale yellow solid.

If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with saturated NaHCO₃ (to

remove unreacted acid), then Brine.

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column

chromatography (Silica gel, Hexane/EtOAc gradient).
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Validation: Confirm structure via ¹H NMR (Characteristic signals: Ethoxy quartet ~4.2 ppm,

Ethyl ester quartet ~4.4 ppm, Aromatic protons showing 1,2,4-substitution pattern).

PART 5: PHARMACEUTICAL APPLICATIONS
This compound is a "linchpin" intermediate. Its 3,4-disubstitution pattern is preserved to create

the scaffold for Quinazoline-based Tyrosine Kinase Inhibitors (TKIs).

Mechanism of Action in Drug Synthesis
Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂), yielding Ethyl 3-

amino-4-ethoxybenzoate.

Cyclization: The resulting amino-ester reacts with formamidine acetate to form the

Quinazolin-4(3H)-one core.

Chlorination & Substitution: The ketone is converted to a chloride (using POCl₃), which is

then displaced by an aniline derivative to form the final drug molecule (e.g., Erlotinib).

Target Drugs
Erlotinib (Tarceva): Used for non-small cell lung cancer (NSCLC) and pancreatic cancer.

Gefitinib (Iressa): EGFR inhibitor for breast, lung, and other cancers.

Vandetanib: Multi-kinase inhibitor.
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Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Precautions:

Engineering Controls: Use only in a chemical fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible,

although the ester is relatively stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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